molecular formula C8H14O3 B14589379 2,3-Epoxyhexanoic acid, ethyl ester CAS No. 61454-93-1

2,3-Epoxyhexanoic acid, ethyl ester

Cat. No.: B14589379
CAS No.: 61454-93-1
M. Wt: 158.19 g/mol
InChI Key: MRUCFECRMITDHC-UHFFFAOYSA-N
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Description

2,3-Epoxyhexanoic acid, ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is characterized by the presence of an epoxy group, which is a three-membered cyclic ether, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Epoxyhexanoic acid, ethyl ester can be synthesized through the reaction of 2,3-epoxyhexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate esterification. Concentrated sulfuric acid is commonly used as the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. The esterification process is often followed by distillation to separate the ester from other reaction components .

Chemical Reactions Analysis

Types of Reactions: 2,3-Epoxyhexanoic acid, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

    Transesterification: Alcohols and acid or base catalysts.

Major Products:

    Hydrolysis: 2,3-Epoxyhexanoic acid and ethanol.

    Reduction: Corresponding alcohols or aldehydes.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

2,3-Epoxyhexanoic acid, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-epoxyhexanoic acid, ethyl ester involves the reactivity of the epoxy group. The epoxy group is highly strained and can undergo ring-opening reactions with nucleophiles. This reactivity makes it a valuable intermediate in various chemical processes. The ester group can also participate in hydrolysis and transesterification reactions, contributing to its versatility .

Comparison with Similar Compounds

Uniqueness: 2,3-Epoxyhexanoic acid, ethyl ester is unique due to the presence of both an ester and an epoxy group. This combination allows it to participate in a wider range of chemical reactions compared to simpler esters like ethyl acetate and methyl butyrate. The epoxy group adds reactivity, making it useful in applications requiring ring-opening reactions .

Properties

CAS No.

61454-93-1

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 3-propyloxirane-2-carboxylate

InChI

InChI=1S/C8H14O3/c1-3-5-6-7(11-6)8(9)10-4-2/h6-7H,3-5H2,1-2H3

InChI Key

MRUCFECRMITDHC-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(O1)C(=O)OCC

Origin of Product

United States

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